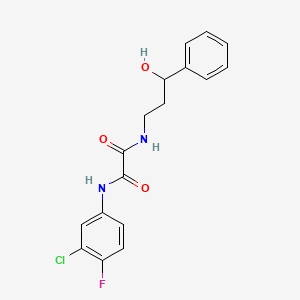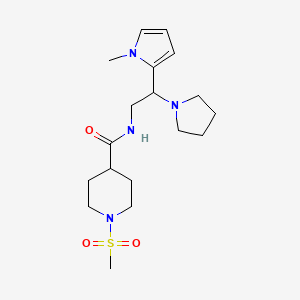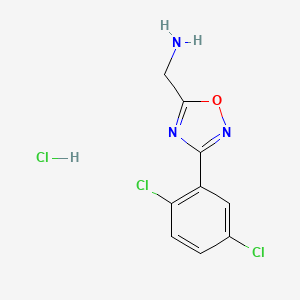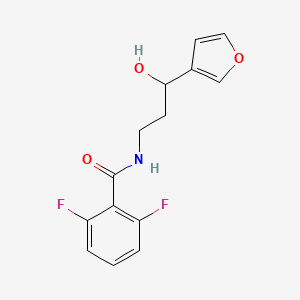
N1-(3-chloro-4-fluorophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-chloro-4-fluorophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is a useful research compound. Its molecular formula is C17H16ClFN2O3 and its molecular weight is 350.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure and Molecular Interaction Studies
The structural analysis of related N,N'-bis(substituted)oxamide compounds has provided insights into their molecular interactions and crystal packing. For example, the study of N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide revealed a specific angle between the chlorohydroxyphenyl ring and the oxalamide unit, facilitating a three-dimensional supramolecular structure through classical hydrogen bonds (Wang et al., 2016). Such insights are crucial for designing molecules with desired physical and chemical properties.
Anticancer Drug Design
The synthesis and characterization of compounds with specific functional groups have been crucial in the development of anticancer drugs. For instance, amino acetate functionalized Schiff base organotin(IV) complexes have shown significant cytotoxicity against various human tumor cell lines, highlighting the potential of such compounds in cancer therapy (Basu Baul et al., 2009).
Neurokinin-1 Receptor Antagonists
Research into neurokinin-1 receptor antagonists for potential therapeutic applications has led to the discovery of compounds with significant oral activity and water solubility, demonstrating their potential in treating conditions such as emesis and depression (Harrison et al., 2001).
Photophysical Characterization of Water-Soluble Chlorins
The development of water-soluble chlorins, which act as photosensitizers or fluorophores, underscores the importance of chemical modifications for biomedical applications. These chlorins exhibit properties suitable for use in biological contexts, including high water solubility and photostability (Borbas et al., 2008).
Fluoropolymer Synthesis
The synthesis and characterization of fluoropolymers with pendant hydroxyl groups highlight the versatility of oxalamide derivatives in material science. These polymers, obtained through polyaddition reactions involving bis(epoxide)s and dicarboxylic acids or diols, exhibit good solubility and thermal stability, making them suitable for various industrial applications (Ito et al., 2002).
Propriétés
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3/c18-13-10-12(6-7-14(13)19)21-17(24)16(23)20-9-8-15(22)11-4-2-1-3-5-11/h1-7,10,15,22H,8-9H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBSORJVRGGRPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-Chloroacetyl)amino]-N-cyclopropyl-3-phenylpropanamide](/img/structure/B2704574.png)



![(E)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2704585.png)

![N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-4-[4-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2704588.png)
![8-((2-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2704589.png)
![3-(2-chloropyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2704590.png)



![N-(benzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide](/img/structure/B2704594.png)
![1-[(4-methylphenyl)methyl]-N-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2704596.png)
